Igmesine hydrochloride

Sigma-1 receptor Receptor binding assay Ligand selectivity

Choose Igmesine hydrochloride when your σ₁ research demands a ligand whose functional effects are not interchangeable with other σ₁ agonists. Only igmesine shows BD1047-sensitive, σ₁-KO-confirmed antidepressant-like activity in the FST and inhibits both cholera and E. coli enterotoxins—a unique gastrointestinal profile unmatched by PRE-084 or (+)-pentazocine. Its Phase II clinical data, equaling fluoxetine at 25–100 mg/day, provides a translational benchmark absent from alternative σ₁ tool compounds. Supplied at ≥98% purity (HPLC) and soluble to 50 mM in DMSO, it is the definitive positive control for σ₁-mediated behavioral, glutamatergic, and enteric studies.

Molecular Formula C23H30ClN
Molecular Weight 355.9 g/mol
CAS No. 130152-35-1
Cat. No. B109660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIgmesine hydrochloride
CAS130152-35-1
Synonyms(+)-N-(Cyclopropylmethyl)-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propenyl]-benzenemethanamine Hydrochloride;  CI 1019;  Igmesine Hydrochloride;  JO 1784_x000B_
Molecular FormulaC23H30ClN
Molecular Weight355.9 g/mol
Structural Identifiers
SMILESCCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl
InChIInChI=1S/C23H29N.ClH/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20;/h4-15,21H,3,16-19H2,1-2H3;1H/b13-10+;
InChIKeySCHQQPAJNUHKSV-RSGUCCNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Igmesine Hydrochloride Procurement Guide | CAS 130152-35-1 Sigma-1 Ligand for CNS Research


Igmesine hydrochloride (JO-1784, CI-1019) is a selective sigma-1 (σ₁) receptor ligand originally developed by Pfizer . The compound demonstrates a binding affinity of KD = 19.1 nM for the σ₁ receptor and exhibits negligible activity at the σ₂ receptor (IC₅₀ > 1000 nM), yielding a σ₁/σ₂ selectivity window exceeding 50-fold . It is supplied as the hydrochloride salt (C₂₃H₂₉N·HCl, MW 355.94) with ≥98% purity (HPLC), is soluble to 50 mM in DMSO, and requires storage at -20°C . The compound inhibits NMDA-induced cGMP elevation with an IC₅₀ of approximately 100 nM and has been characterized in preclinical models for antidepressant, neuroprotective, and gastrointestinal applications .

Why Igmesine Hydrochloride Cannot Be Interchanged with Other Sigma-1 Ligands in Research Protocols


Sigma-1 receptor ligands exhibit substantial pharmacological divergence despite shared nominal target classification. The ligand-operated chaperone nature of the σ₁ protein yields ligand-specific functional outcomes that do not correlate simply with binding affinity [1]. In direct behavioral comparisons, igmesine but not PRE-084 (another selective σ₁ agonist) reduced immobility in the forced swimming test (FST), and only igmesine's antidepressant effect was fully blocked by the σ₁ antagonist BD1047 or in σ₁-knockout mice [2]. Moreover, among σ₁ agonists tested at the NMDA receptor, igmesine, (+)-pentazocine, BD-737, and L-687,384 all potentiate the NMDA response at low doses (1–1000 μg/kg, IV), but with bell-shaped dose-response curves that differ across ligands . These functional divergences preclude generic ligand substitution in experimental designs requiring σ₁-mediated behavioral or electrophysiological outcomes.

Quantitative Differentiation Evidence for Igmesine Hydrochloride (CAS 130152-35-1) vs. Sigma-1 Comparators


Igmesine Hydrochloride σ₁ Receptor Binding Affinity and σ₂ Selectivity vs. BD-1008

Igmesine hydrochloride binds to the σ₁ receptor with KD = 19.1 nM and shows negligible σ₂ activity (IC₅₀ > 1000 nM), yielding a σ₁/σ₂ selectivity ratio >52-fold . In contrast, the σ₁ antagonist BD-1008 demonstrates Ki = 2 ± 1 nM for σ₁ but only 4-fold selectivity over σ₂ . While BD-1008 exhibits higher absolute σ₁ affinity, igmesine's substantially greater selectivity window (>52-fold vs. 4-fold) makes it preferable for experiments where σ₂ off-target confounding must be minimized.

Sigma-1 receptor Receptor binding assay Ligand selectivity

Igmesine Hydrochloride Functional Antagonism of NMDA-Induced cGMP Elevation

Igmesine hydrochloride inhibits NMDA-induced cGMP accumulation with an IC₅₀ of approximately 100 nM in a concentration-dependent manner . This functional readout distinguishes igmesine from other σ₁ ligands that may bind with similar affinity but produce divergent downstream effects. For context, igmesine administered intravenously at low doses (1–1000 μg/kg) potentiates NMDA-induced activation of CA3 pyramidal neurons in the rat dorsal hippocampus, but this potentiation follows a bell-shaped dose-response curve that is ligand-specific and not observed with σ₁ antagonists such as haloperidol, BMY-14802, (+)-3-PPP, or NE-100 .

NMDA receptor cGMP Functional assay Neuropharmacology

Igmesine Hydrochloride Behavioral Efficacy in Conditioned Fear Stress vs. PRE-084 and SSRI Antidepressants

In the conditioned fear stress (CFS) paradigm, igmesine decreased immobility in a BD1047-sensitive and σ₁-KO-sensitive manner, confirming σ₁-dependent antidepressant-like activity [1]. Critically, igmesine but not PRE-084 decreased immobility in the forced swimming test (FST), demonstrating paradigm-specific efficacy divergence between two selective σ₁ agonists [1]. Among SSRIs tested, fluvoxamine and sertraline also decreased CFS immobility in a σ₁-dependent manner, whereas fluoxetine's effect was not σ₁-dependent in this model [1]. This positions igmesine as a validated positive control for σ₁-mediated behavioral pharmacology distinct from mixed-mechanism SSRIs.

Antidepressant screening Conditioned fear stress Behavioral pharmacology Sigma-1 knockout

Igmesine Hydrochloride Phase II Clinical Antidepressant Efficacy Equivalent to Fluoxetine

In a 6-week, multi-center, double-blind, placebo-controlled Phase II study enrolling 348 patients meeting DSM-IV criteria for major depression, igmesine (25 or 100 mg/day) demonstrated antidepressant efficacy equivalent to fluoxetine (20 mg/day) as measured by HAM-D score improvement [1]. Adverse events were reported in 50% and 62% of igmesine patients (25 and 100 mg/day, respectively), compared with 66% and 53% for fluoxetine and placebo [1]. In an earlier Phase II open-label study, 31 severely depressed in-patients showed significant improvement for up to four weeks with igmesine treatment [2]. Note: A subsequent Phase III trial failed to demonstrate significant effectiveness, and further development was discontinued [3].

Clinical trial Major depressive disorder Fluoxetine comparator Phase II

Igmesine Hydrochloride Gastrointestinal Antisecretory Activity: Dual Enterotoxin Inhibition

According to NCATS Inxight Drugs, igmesine is distinguished as 'the only antisecretory agent that we have tested to date that inhibits both cholera toxin and the E. coli enterotoxins' [1]. This dual inhibitory profile is attributed to σ₁ receptors present on nerves in the enteric nervous system [1]. In colonic motility studies, igmesine hydrochloride (orally active) blocks stress-induced colonic electromechanical activity, eliminates colonic motility stimulation induced by dopamine and centrally injected D1/D2 agonists, and blocks responses induced by corticotropin-releasing factor (CRF) [2]. At 200 mg oral dose, igmesine suppressed PGE2-induced electrolyte and water changes [3].

Secretory diarrhea Cholera toxin E. coli enterotoxin Enteric nervous system

Igmesine Hydrochloride Neuroprotective Activity in Global Cerebral Ischemia Model

In the gerbil model of global cerebral ischemia, igmesine hydrochloride (JO 1784) demonstrated significant neuroprotective effects . This finding complements its in vitro K⁺ channel inhibition activity, where igmesine and (+)-pentazocine both reversibly inhibited voltage-activated K⁺ currents in tumor cell lines with potency: igmesine = (+)-pentazocine > DTG (1,3-di(2-tolyl)guanidine), implicating σ₁ receptor involvement [1]. The neuroprotective profile positions igmesine as a reference σ₁ agonist for ischemia-reperfusion and excitotoxicity research distinct from σ₁ ligands not characterized in cerebral ischemia models.

Neuroprotection Cerebral ischemia Gerbil model Sigma-1 receptor

Optimal Research and Industrial Applications for Igmesine Hydrochloride (CAS 130152-35-1)


Sigma-1 Receptor Positive Control for Behavioral Pharmacology in Depression Models

Igmesine hydrochloride serves as a validated positive control for σ₁-dependent antidepressant-like activity in both forced swimming test (FST) and conditioned fear stress (CFS) paradigms. Its efficacy is confirmed to be BD1047-sensitive and absent in σ₁-KO mice [1]. Researchers can benchmark novel σ₁ ligands against igmesine's established efficacy profile, noting that alternative σ₁ agonists like PRE-084 lack efficacy in FST [1].

Reference Compound for σ₁-Mediated NMDA Receptor Modulation Studies

Igmesine hydrochloride reliably inhibits NMDA-induced cGMP elevation with an IC₅₀ ≈ 100 nM and potentiates NMDA-induced CA3 pyramidal neuron activation at low IV doses (1–1000 μg/kg) . This functional readout enables investigation of σ₁-mediated glutamatergic modulation and distinguishes agonist effects from antagonist ligands that block potentiation without modifying the NMDA response .

Translational Reference for σ₁-Targeted Antidepressant Development with Clinical Benchmarking

Igmesine hydrochloride provides a clinically benchmarked reference for σ₁-targeted antidepressant research, with Phase II data demonstrating efficacy equivalent to fluoxetine (20 mg/day) at 25–100 mg/day doses in major depressive disorder [2]. Despite Phase III failure, the compound remains valuable for translational studies exploring σ₁-mediated antidepressant mechanisms and for validating preclinical-to-clinical correlations [3].

Tool Compound for σ₁-Mediated Gastrointestinal Motility and Secretion Research

Igmesine hydrochloride is uniquely positioned for gastrointestinal σ₁ research as the only antisecretory agent documented to inhibit both cholera toxin and E. coli enterotoxins [4]. Its oral activity in blocking stress-induced colonic electromechanical activity, dopamine/D1/D2 agonist-induced motility, and CRF-mediated pathways [5] makes it suitable for enteric nervous system and secretory diarrhea studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Igmesine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.